2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic core with a hydroxymethyl group, a nitrile substituent, and a 2-fluorophenyl moiety at position 2. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions and physicochemical properties.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFBCVLEJBUPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 665000-66-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H11FN2O4
- Molecular Weight : 314.27 g/mol
- IUPAC Name : 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Antityrosinase Activity
Recent studies have highlighted the antityrosinase activity of this compound, which is significant for its potential application in skin whitening and treating hyperpigmentation disorders. A specific derivative of this compound demonstrated competitive inhibition against tyrosinase with an IC50 of 7.69 μM, outperforming kojic acid (IC50 = 23.64 μM) as a standard inhibitor .
The mechanism involves the formation of hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site, as revealed through molecular dynamics simulations. This indicates a stable interaction that could lead to effective inhibition of melanin production.
Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of related compounds derived from the pyrano[3,2-b]pyran scaffold against various cancer cell lines. For example, compounds exhibiting structural similarities have shown selective cytotoxicity towards cancer cells while sparing normal cells. The anti-proliferative effects were evaluated against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer), revealing promising selectivity and potency .
Study on Inhibition of Kinases
A recent study investigated the inhibitory effects of a derivative of this compound on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. The compound exhibited IC50 values of 0.2162 µM for EGFR and 0.2592 µM for VEGFR-2, demonstrating comparable efficacy to Sorafenib, a well-known kinase inhibitor . This suggests potential applications in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino derivatives has been linked to their structural features:
- Fluorophenyl Group : Enhances interaction with biological targets.
- Hydroxymethyl Group : Contributes to solubility and bioavailability.
- Carbonitrile Functionality : Plays a role in binding affinity to enzymes.
Table 1 summarizes the biological activities associated with various derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituent at position 4 of the pyran ring significantly impacts melting points, solubility, and bioactivity. Key analogs include:
Key Observations:
Spectral Data Comparison
IR Spectroscopy
- Nitrile Stretch: All analogs show a strong peak near 2190–2206 cm⁻¹, consistent with the C≡N group .
- Hydroxyl/NH₂ Stretches: Broad peaks in the 3200–3400 cm⁻¹ range are observed for -OH and -NH₂ groups. The target compound is expected to exhibit similar behavior .
¹H NMR
Preparation Methods
Reaction Components and Conditions
This method involves a one-pot, three-component reaction of:
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2-Fluorobenzaldehyde (aryl aldehyde)
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Malononitrile (active methylene compound)
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Kojic acid (Michael donor)
Catalyst : 20 mol% L-proline
Solvent : Aqueous ethanol (1:1 ethanol/water)
Energy Source : Ultrasound irradiation (40 kHz)
Temperature : Ambient (25–30°C)
Reaction Time : 25–40 minutes.
Mechanistic Pathway
The reaction proceeds via a domino sequence:
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Knoevenagel Condensation : Malononitrile and 2-fluorobenzaldehyde form an α,β-unsaturated nitrile intermediate.
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Michael Addition : Kojic acid attacks the electrophilic carbon of the intermediate, facilitated by L-proline’s secondary amine group.
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Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrano[3,2-b]pyran core.
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Tautomerization : Final aromatization produces the target compound.
Performance Metrics
Advantages :
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Short reaction time due to ultrasonic cavitation enhancing mass transfer.
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Ambient temperature reduces energy consumption.
Nano-Catalyzed Multicomponent Reactions
Fe₃O₄@SiO₂-IL-Fc Nanocatalyst System
Catalyst Synthesis :
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Core : Fe₃O₄ magnetic nanoparticles.
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Coating : Silica shell functionalized with ferrocene-containing ionic liquid (IL-Fc).
Reaction Conditions :
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Solvent : Ethanol
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Temperature : Room temperature
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Energy Source : Ultrasound (50 kHz)
Performance :
| Metric | Value |
|---|---|
| Yield | 92–96% |
| Catalyst Loading | 5 mg per mmol substrate |
| Reusability | 6 cycles with <5% activity loss |
Nano Si–Mg–Fluorapatite Catalysis
Catalyst Preparation :
Reaction Parameters :
Key Advantages :
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Aqueous medium aligns with green chemistry principles.
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Heterogeneous catalyst easily separable via filtration.
Comparative Analysis of Synthetic Methods
Efficiency and Environmental Impact
| Method | Yield | Catalyst Toxicity | Solvent Greenness | Energy Input |
|---|---|---|---|---|
| L-Proline/US | 98% | Low | Moderate (ethanol) | Low |
| Fe₃O₄@SiO₂-IL-Fc/US | 95% | Moderate | High (ethanol) | Low |
| Si–Mg–Fluorapatite/H2O | 89% | Low | High (water) | Moderate |
Scalability Considerations
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Ultrasound Methods : Limited to batch processes; scalability challenges due to cavitation efficiency in large reactors.
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Nanocatalyst Systems : Magnetic separation (Fe₃O₄) enables continuous-flow applications.
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Thermal Aqueous Method : Suitable for industrial-scale synthesis but requires heating infrastructure.
Critical Parameters Influencing Reaction Outcomes
Solvent Effects
Catalyst Role
Ultrasound Mechanism
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Cavitation Bubbles : Generate localized hotspots (~5000 K), reducing activation energy for cyclization.
Side Reactions and Mitigation Strategies
Common Byproducts
Purity Optimization
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Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.
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Chromatography : Silica gel with 40% EtOAc/hexane for analytical samples.
Recent Advances in Process Intensification
Microwave-Assisted Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
